22-52-Adrenomedullin (human)

Radioligand binding AM receptor affinity Human brain

22-52-Adrenomedullin (human), AM22-52, is the archetypal AM receptor antagonist—a 31-aa C-terminal fragment that competitively blocks AM1 and AM2 receptors (CLR/RAMP2, CLR/RAMP3) without N-terminal ring agonism. It is the essential pharmacologic benchmark for dissecting AM-mediated cAMP signaling and cardiovascular tone. Unlike CGRP8-37, AM22-52 shows preferential antagonism (AM1 > AM2 > CGRP), enabling unambiguous pathway differentiation. Use AM22-52 to validate novel AM ligands, confirm canonical receptor involvement, and probe endogenous AM contributions in vivo. Procure this rigorously characterized, high-purity peptide to ensure experimental reproducibility.

Molecular Formula C121H193N33O31S
Molecular Weight 2638.1 g/mol
Cat. No. B612761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-52-Adrenomedullin (human)
Synonyms22-52-Adrenomedullin (human)
Molecular FormulaC121H193N33O31S
Molecular Weight2638.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)
InChIKeyMMCDBQGTKNYEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-52-Adrenomedullin (human): A Benchmark AM Receptor Antagonist for Functional Differentiation Studies


22-52-Adrenomedullin (human), also known as AM22-52, is a 31-amino-acid C-terminal fragment of the endogenous 52-amino-acid peptide hormone adrenomedullin [1]. It functions as a competitive antagonist at adrenomedullin (AM) receptors, specifically the AM1 and AM2 subtypes, which are heterodimers of the calcitonin receptor-like receptor (CLR) with receptor activity-modifying proteins (RAMP) 2 and 3, respectively [2]. AM22-52 retains the ability to bind to AM receptors but lacks the N-terminal ring structure required for full agonism, thereby blocking AM-mediated signaling cascades such as cAMP accumulation [3]. As the archetypal and most widely utilized AM receptor antagonist, AM22-52 serves as the essential pharmacologic tool for dissecting AM-mediated physiology and pathology, providing a critical baseline for evaluating novel antagonists [2].

22-52-Adrenomedullin (human): Why AM Receptor Antagonists Are Not Interchangeable


Simple substitution of AM22-52 with other CGRP-family peptide antagonists (e.g., CGRP8-37) or alternative AM fragments is not scientifically valid due to profound differences in receptor selectivity, functional potency, and experimental validation history. AM22-52 exhibits a distinct pharmacological profile, antagonizing AM1 receptors preferentially over AM2 and CGRP receptors, whereas CGRP8-37 shows the opposite selectivity [1]. Furthermore, comparative studies demonstrate that different AM fragments (e.g., AM26-52, AM30-52) and chimeric peptides possess markedly different affinities and efficacies at AM1 and AM2 receptors [2]. The use of an uncharacterized or poorly matched antagonist introduces confounding variables that can lead to misinterpretation of AM-dependent pathways. The quantitative evidence below establishes the specific, measurable properties that differentiate AM22-52 and guide its appropriate, non-substitutable use.

22-52-Adrenomedullin (human): Quantified Comparative Evidence for Differentiated Selection


Receptor Binding Affinity: AM22-52 vs. Full-Length AM and CGRP in Human Brain Tissue

In human brain homogenates, AM22-52 is a weak competitor of [125I]adrenomedullin binding compared to the full-length agonist, adrenomedullin(1-52). Specifically, AM22-52 exhibits an IC50 of 0.3 µM, whereas AM(1-52) has an IC50 of 1.2 nM, representing a 250-fold difference in binding affinity [1]. This demonstrates that AM22-52 is a low-affinity antagonist, a property that dictates its experimental concentration requirements. In the same system, CGRP showed negligible competition (IC50 > 1 µM), confirming the distinct nature of the AM binding site [1]. This data establishes AM22-52's place as a low-affinity, competitive probe.

Radioligand binding AM receptor affinity Human brain

Functional Antagonism: AM22-52 vs. CGRP8-37 on AM-Induced cAMP Accumulation

In rat cerebral microvessels, AM22-52 effectively inhibits adrenomedullin (AM)-induced cAMP accumulation, whereas the CGRP receptor antagonist CGRP8-37 has no effect. Pre-treatment with AM22-52 abolished the AM-mediated increase in cAMP, confirming its specific antagonism at AM receptors in this physiologically relevant vascular bed [1]. This functional selectivity is critical, as CGRP8-37, a common alternative antagonist, fails to block AM signaling in this tissue [1]. This data highlights the unique functional profile of AM22-52.

cAMP assay Functional antagonism Cerebral microvasculature

In Vivo Vasodilator Antagonism: AM22-52 vs. CGRP8-37 in Mouse Aorta

In isolated mouse aortic rings, AM22-52 produced a 3-fold rightward shift in the concentration-response curve to adrenomedullin (AM)-mediated vasorelaxation, whereas CGRP8-37 had no effect on AM-induced relaxation [1]. This demonstrates that AM22-52 can functionally antagonize AM receptors in vascular tissue, albeit with modest potency. The inability of CGRP8-37 to affect AM-mediated relaxation confirms the specificity of AM22-52 for AM receptors in this vascular preparation [1]. This ex vivo data provides a critical link between binding and physiological function.

Vascular pharmacology Ex vivo AM receptor function

Comparative Antagonist Profile: AM22-52 vs. Novel AM Fragments at Recombinant AM1/AM2 Receptors

A systematic study using cAMP accumulation assays in COS-7 cells expressing recombinant human AM1 or AM2 receptors revealed that AM22-52 is a weak antagonist with only modest selectivity for AM1 over AM2 [1]. The study generated improved antagonists (e.g., C2, C6, C7) with significantly higher affinity and selectivity. For instance, chimera C2 exhibited a pA2 of 8.2 at AM1 and 7.8 at AM2, while AM22-52 had a pA2 of ~6.5-7.0 [1]. This data provides a quantitative benchmark for evaluating novel AM receptor antagonists.

Recombinant receptors cAMP assay Structure-activity relationship

In Vivo Hemodynamic Antagonism: AM22-52 Attenuates AM and Intermedin-Induced Vasodilation

In conscious, instrumented rats, the AM receptor antagonist AM22-52 was equally effective at attenuating the renal and mesenteric vasodilator effects of both adrenomedullin (AM) and the related peptide intermedin (IMD) [1]. Specifically, AM22-52 pretreatment significantly reduced the vasodilator responses to 3 nmol/kg AM and 1 nmol/kg IMD [1]. This in vivo data confirms that AM22-52 can block AM receptor-mediated vasodilation, a key physiological action of AM, and that it can also antagonize the effects of other AM receptor agonists like IMD.

In vivo Hemodynamics Vasodilation

Central Cardiovascular Effects: AM22-52 Reduces Blood Pressure in Hypertensive Rats via RVLM Blockade

Microinjection of AM22-52 (100 fmol/100 nl) bilaterally into the rostral ventrolateral medulla (RVLM) of anesthetized spontaneously hypertensive rats (SHR) caused a significant decrease in mean arterial pressure (MAP) of -42 ± 3 mmHg [1]. In contrast, the same injection in normotensive Wistar-Kyoto (WKY) rats or outside the RVLM in SHR had no effect [1]. This demonstrates a tonic, pathophysiologically relevant activation of AM receptors in the RVLM of hypertensive rats that is sensitive to AM22-52 blockade.

Central nervous system Hypertension Sympathetic activity

22-52-Adrenomedullin (human): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Pharmacological Dissection of AM Receptor Subtypes in Recombinant Systems

Use AM22-52 as a reference antagonist in cAMP or other functional assays to characterize the activity of novel AM receptor ligands at recombinant AM1 and AM2 receptors. Its well-documented low affinity and modest selectivity [1] provide a crucial benchmark for evaluating the improved potency and selectivity of new chemical entities.

Validation of AM-Dependent Signaling in Primary Cell and Tissue Cultures

Employ AM22-52 to confirm that observed responses to exogenous AM are mediated by canonical AM receptors. As demonstrated in rat cerebral microvessels [2] and mouse aorta [3], the ability of AM22-52 to block AM-induced cAMP accumulation or vasorelaxation validates the involvement of AM receptors in the system under study.

In Vivo Investigation of AM's Role in Cardiovascular Regulation

Administer AM22-52 in conscious or anesthetized animal models to probe the contribution of endogenous AM to basal or stimulated cardiovascular tone. The compound has been shown to attenuate AM-induced vasodilation [4] and reduce blood pressure in hypertensive rats via central mechanisms [5], making it a key tool for cardiovascular pharmacology studies.

Differentiation of AM vs. CGRP Receptor-Mediated Effects

Utilize AM22-52 in parallel with CGRP8-37 to distinguish between AM and CGRP receptor signaling. The selectivity profile of AM22-52 (AM1 > AM2 > CGRP) contrasts with that of CGRP8-37 (CGRP > AM2), allowing for functional dissection of these closely related peptide systems in complex biological preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22-52-Adrenomedullin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.